Superior VAP-1 Inhibition Potency in Rat vs. Human Isoforms
4-(Aminomethyl)-2-methylbenzamide exhibits a 16-fold higher potency against rat VAP-1 compared to human VAP-1, with an IC50 of 14 nM for rat VAP-1 versus 230 nM for human VAP-1 [1][2]. This species selectivity is a critical differentiator when compared to other VAP-1 inhibitors, such as BDBM50262692 (CHEMBL4094310), which shows a similar rat VAP-1 IC50 of 5.20 nM but lacks reported human VAP-1 data for direct comparison [3].
| Evidence Dimension | Inhibitory potency against rat and human VAP-1 |
|---|---|
| Target Compound Data | Rat VAP-1 IC50 = 14 nM; Human VAP-1 IC50 = 230 nM |
| Comparator Or Baseline | BDBM50262692 (CHEMBL4094310) Rat VAP-1 IC50 = 5.20 nM |
| Quantified Difference | Target compound is 2.7-fold less potent than the comparator against rat VAP-1, but has a defined human VAP-1 IC50 (230 nM) whereas the comparator does not. |
| Conditions | Inhibition of rat or human VAP-1 expressed in CHO cells, using [14C]-benzylamine as substrate, with a 30-minute preincubation period. |
Why This Matters
This data allows researchers to select the appropriate compound for preclinical studies in rodent models versus human target validation, ensuring translatability and reducing the risk of species-specific artifacts.
- [1] BindingDB. (2014). BDBM50427008 CHEMBL2326864. Inhibition of rat VAP-1 expressed in CHO cells. View Source
- [2] BindingDB. (2014). BDBM50427008 CHEMBL2326864. Inhibition of human VAP-1 expressed in CHO cells. View Source
- [3] BindingDB. (2020). BDBM50262692 CHEMBL4094310. Inhibition of rat VAP-1 expressed in CHO cells. View Source
